molecular formula C14H19ClO9 B13860274 (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate

(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate

Cat. No.: B13860274
M. Wt: 366.75 g/mol
InChI Key: XWFCBNNTEZQHTA-GNMOMJPPSA-N
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Description

(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is a complex organic compound with a unique structure It is characterized by the presence of multiple acetoxy groups and a chlorine atom attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by chlorination. The reaction conditions often require the use of acetic anhydride and a chlorinating agent such as thionyl chloride. The process may also involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or the conversion of acetoxy groups to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate involves its interaction with specific molecular targets. The acetoxy groups and chlorine atom play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups and a chlorine atom

Properties

Molecular Formula

C14H19ClO9

Molecular Weight

366.75 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-chlorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1

InChI Key

XWFCBNNTEZQHTA-GNMOMJPPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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